molecular formula C10H13NO3 B14034546 Ethyl 5-cyclobutylisoxazole-3-carboxylate

Ethyl 5-cyclobutylisoxazole-3-carboxylate

Cat. No.: B14034546
M. Wt: 195.21 g/mol
InChI Key: NDHAWJSSQHRPIK-UHFFFAOYSA-N
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Description

Ethyl 5-cyclobutylisoxazole-3-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclobutylisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under specific conditions. For example, the reaction can be carried out in water at 80°C for 24 hours . Another method involves the use of ultrasonication to facilitate the reaction, which can lead to higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 5-cyclobutylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-cyclobutylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various effects. For example, they may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-cyclobutyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9(14-11-8)7-4-3-5-7/h6-7H,2-5H2,1H3

InChI Key

NDHAWJSSQHRPIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2CCC2

Origin of Product

United States

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